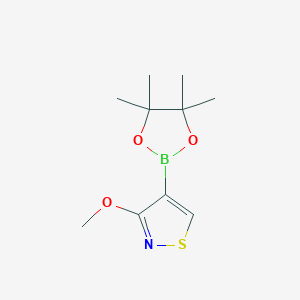

3-METHOXY-4-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)ISOTHIAZOLE

Description

3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isothiazole is a boron-containing heterocyclic compound characterized by an isothiazole core substituted with a methoxy group at position 3 and a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) at position 4. The isothiazole ring (a five-membered aromatic system with one sulfur and one nitrogen atom) confers unique electronic properties, while the boronate ester enables participation in transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings . This compound is of interest in medicinal chemistry and materials science due to the tunability of its electronic structure and reactivity.

Properties

IUPAC Name |

3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-thiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16BNO3S/c1-9(2)10(3,4)15-11(14-9)7-6-16-12-8(7)13-5/h6H,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMBZPRGQYBOKMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CSN=C2OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16BNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-METHOXY-4-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)ISOTHIAZOLE typically involves the reaction of an appropriate isothiazole derivative with a boronic ester. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where the isothiazole derivative is reacted with a boronic ester in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-METHOXY-4-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)ISOTHIAZOLE can undergo various types of chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The isothiazole ring can be reduced under specific conditions to yield different derivatives.

Substitution: The boronic ester moiety can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate, K2CO3) are commonly used in cross-coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield aldehydes or carboxylic acids, while cross-coupling reactions can produce a variety of substituted isothiazole derivatives .

Scientific Research Applications

3-METHOXY-4-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)ISOTHIAZOLE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-METHOXY-4-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)ISOTHIAZOLE depends on its specific application. In organic synthesis, the boronic ester moiety facilitates cross-coupling reactions by forming a stable intermediate with the palladium catalyst. In biological systems, the isothiazole ring can interact with various molecular targets, such as enzymes or receptors, to exert its effects .

Comparison with Similar Compounds

The following analysis compares 3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isothiazole with structurally or functionally related boron-containing heterocycles, focusing on synthesis, electronic properties, and reactivity.

Structural and Electronic Comparisons

Key Observations :

- The isothiazole core in the target compound is more electron-deficient than benzene or pyridazine due to the electronegative S/N atoms, enhancing its reactivity in cross-couplings .

- The methoxy group at C-3 donates electrons via resonance, partially offsetting the electron-withdrawing effects of the boronate ester .

Reactivity in Suzuki-Miyaura Cross-Coupling

Suzuki-Miyaura reactions require a boronate donor and an electrophilic partner. Below is a comparison of coupling efficiency for selected compounds:

Key Findings :

- The target compound exhibits higher yields compared to phenylboronic acid, likely due to the stabilizing effect of the pinacol boronate ester, which reduces protodeboronation .

- The electron-deficient isothiazole core may accelerate oxidative addition with aryl halides, improving catalytic turnover .

Electronic Properties and Hardness

Absolute hardness (η) and electronegativity (χ) were calculated using Parr-Pearson principles (η = (I − A)/2, χ = (I + A)/2) :

Analysis :

- The target compound’s χ (5.5 eV) is higher than phenylboronic acid, aligning with its greater electrophilicity in cross-couplings.

- Similar η values (3.7–3.8 eV) suggest comparable kinetic stability across these compounds .

Biological Activity

3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isothiazole is a compound that has garnered interest in various fields of biological research due to its unique structural characteristics and potential pharmacological applications. This article delves into its biological activity, examining its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical formula and molecular weight:

- Molecular Formula : C13H19BO4

- Molecular Weight : 250.1 g/mol

Its structure incorporates a methoxy group and a dioxaborolane moiety, which are pivotal in its biological interactions.

Research indicates that compounds similar to 3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isothiazole may exhibit inhibitory activity against various kinases. Notably:

- GSK-3β Inhibition : Compounds in this class have shown significant inhibitory effects on GSK-3β with IC50 values in the low nanomolar range (e.g., 8 nM) . This kinase is crucial in several signaling pathways related to cell proliferation and apoptosis.

- Anti-inflammatory Properties : The compound may also modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines such as IL-6 and NO in microglial cells .

Inhibitory Activity

The following table summarizes the inhibitory activities of related compounds against key kinases:

| Compound | Target Kinase | IC50 (nM) | Remarks |

|---|---|---|---|

| Compound 62 | GSK-3β | 8 | Highly potent |

| Compound II | IKK-β | 15 | Moderate potency |

| Compound III | ROCK-1 | 20 | Effective inhibitor |

These findings suggest that structural modifications can significantly impact the biological activity of these compounds.

Cytotoxicity Studies

Cytotoxicity assays conducted on various cell lines (HT-22 and BV-2) revealed that certain derivatives did not significantly decrease cell viability at concentrations up to 10 µM. The results are summarized below:

| Compound | Cell Line | Concentration (µM) | Viability (%) |

|---|---|---|---|

| Compound 49 | HT-22 | 1 | 95 |

| Compound 50 | BV-2 | 10 | 90 |

| Compound 62 | HT-22 | 10 | 85 |

These results indicate a favorable safety profile for further development.

Case Studies

Recent studies have explored the therapeutic potential of isothiazole derivatives in treating neurodegenerative diseases due to their ability to inhibit GSK-3β. For instance:

- Neuroprotection Against Alzheimer’s Disease : A study highlighted the efficacy of GSK-3β inhibitors in reducing tau phosphorylation, a hallmark of Alzheimer’s pathology.

- Anti-cancer Activity : Another investigation demonstrated that certain isothiazole derivatives could induce apoptosis in cancer cells through the modulation of signaling pathways involving GSK-3β.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.